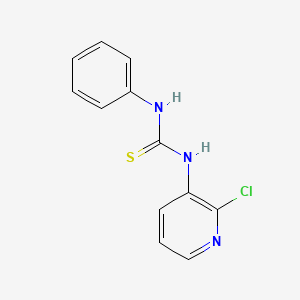
1-(2-Chloropyridin-3-yl)-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridin-3-yl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a phenyl group attached to the thiourea moiety. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-3-yl)-3-phenylthiourea typically involves the reaction of 2-chloropyridine-3-amine with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloropyridin-3-yl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyridin-3-yl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloropyridin-2-yl)-3-phenylthiourea
- 1-(2-Chloropyridin-3-yl)-3-(p-tolyl)thiourea
- 1-(2-Chloropyridin-3-yl)-3-(m-tolyl)thiourea
Uniqueness
1-(2-Chloropyridin-3-yl)-3-phenylthiourea is unique due to its specific substitution pattern on the pyridine ring and the presence of a phenyl group on the thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H10ClN3S |
|---|---|
Molekulargewicht |
263.75 g/mol |
IUPAC-Name |
1-(2-chloropyridin-3-yl)-3-phenylthiourea |
InChI |
InChI=1S/C12H10ClN3S/c13-11-10(7-4-8-14-11)16-12(17)15-9-5-2-1-3-6-9/h1-8H,(H2,15,16,17) |
InChI-Schlüssel |
MTEURSWLHQONCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



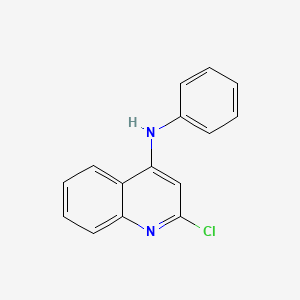
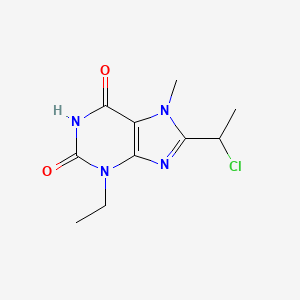

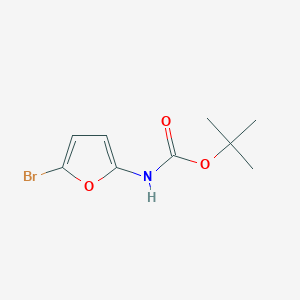
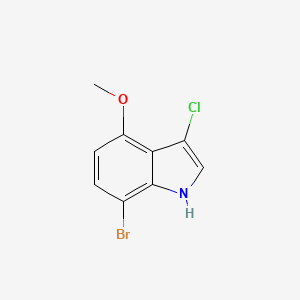
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)
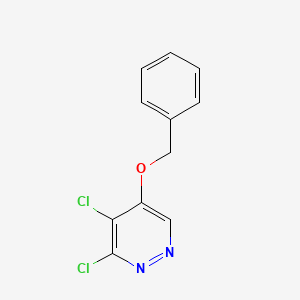
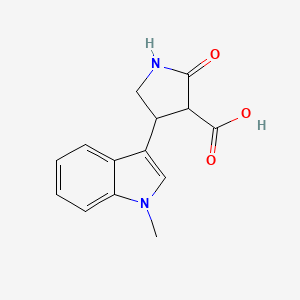
![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)

![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)
